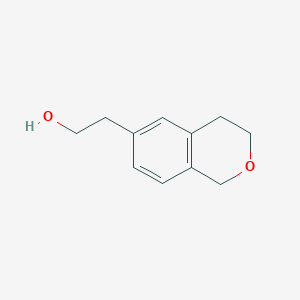

2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol is a chemical compound that is used in scientific research. It is a member of the isochromene family, which is a class of organic compounds that have a variety of biological activities.

Scientific Research Applications

1. Ethanol as a Renewable Fuel Source

Ethanol, including forms like 2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol, is increasingly recognized as a renewable fuel source. Studies have shown that ethanol addition to diesel can reduce emissions like CO, soot, and SO2, though it may increase NOx emissions and reduce power. This highlights ethanol's potential in reducing environmental pollution from diesel engines (Can, Çelikten, & Usta, 2004).

2. Biotechnological Production

Ethanol derivatives like 2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol can be produced through biotechnological methods. For instance, the metabolic engineering of Escherichia coli for the production of higher alcohols from glucose is a notable development. This method diverts 2-keto acid intermediates from amino acid biosynthesis for alcohol synthesis, offering a renewable method of producing ethanol derivatives (Atsumi, Hanai, & Liao, 2008).

3. Pharmacological Research

In pharmacology, ethanol and its derivatives are often studied for their interactions with drugs. For example, ethanol is metabolized by enzymes like ADH and CYP2E1, which are also responsible for the biotransformation of many drugs. Understanding these interactions is crucial for assessing potential pharmacokinetic and pharmacodynamic drug interactions with ethanol (Chan & Anderson, 2014).

4. Chemical Synthesis

Ethanol derivatives are used in various chemical syntheses. A study describes the use of 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols in the synthesis of polysubstituted pyrazoles and isoxazoles. These compounds are significant in the development of bioactive compounds and pharmaceuticals (Chagarovskiy et al., 2016).

5. Environmental and Energy Applications

Research on ethanol and its derivatives extends to environmental and energy applications. For example, studies on the extraction of alcohols from water using specific ionic liquids are crucial for energy-efficient alcohol production and environmental protection (Chapeaux et al., 2008).

6. Optical Materials

In the field of optical materials, the optical constants of ethanol and related compounds are studied for their application in materials science, particularly in the characterization of nanoparticles (Sani & Dell’Oro, 2016).

properties

IUPAC Name |

2-(3,4-dihydro-1H-isochromen-6-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,7,12H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNANHMMUCAIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dihydro-1H-isochromen-6-yl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-(6-chloropyridazine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2718976.png)

![5-Chloro-4-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2718977.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2718978.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)

![6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718986.png)

![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2718987.png)